2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide
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Overview
Description
2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dimethyl groups and a morpholinyl-thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Morpholine Group: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Benzamide Formation: The final step involves the coupling of the thiazole-morpholine intermediate with 2,6-dimethylbenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The morpholine and thiazole rings are often involved in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-N-[(2-piperidin-4-yl-1,3-thiazol-5-yl)methyl]benzamide: Similar structure but with a piperidine ring instead of morpholine.
2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-oxazol-5-yl)methyl]benzamide: Similar structure but with an oxazole ring instead of thiazole.
Uniqueness
2,6-Dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both morpholine and thiazole rings can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-4-3-5-13(2)15(12)16(21)18-10-14-11-19-17(23-14)20-6-8-22-9-7-20/h3-5,11H,6-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQAVJMAXUPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NCC2=CN=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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